molecular formula C8H7ClF3NO B061795 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 159981-21-2

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B061795
M. Wt: 225.59 g/mol
InChI Key: UYAYWTOMHKANJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions starting from basic pyridine scaffolds. A notable example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, which is synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% (Zuo Hang-dong, 2010). This method demonstrates the complex nature of synthesizing such compounds, requiring precise control over reaction conditions to achieve high yields.

Molecular Structure Analysis

Structural characterization is crucial for understanding the reactivity and properties of chemical compounds. For compounds similar to 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine, X-ray diffraction analyses provide insight into their molecular geometry, confirming their structural integrity and aiding in the understanding of their chemical behavior (Sen Ma et al., 2016).

Chemical Reactions and Properties

The presence of the chloromethyl and trifluoroethoxy groups in the pyridine ring offers a wide range of chemical reactivity, allowing for further functionalization. For instance, studies on similar pyridine derivatives show they can undergo various chemical reactions, including nucleophilic substitution and cross-coupling reactions, to yield a plethora of structurally diverse compounds (N. Alcock et al., 1982).

properties

IUPAC Name

5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-3-6-1-2-7(13-4-6)14-5-8(10,11)12/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAYWTOMHKANJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617070
Record name 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine

CAS RN

159981-21-2
Record name 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
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